Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
ETHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H30F3N3O5S . This compound is notable for its trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of ETHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of 1,1,1-trifluoro-3-oxo-2-pentanamide with ethyl 2-amino-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate under specific conditions . Industrial production methods often utilize advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It undergoes substitution reactions, particularly with nucleophiles and electrophiles
Common reagents used in these reactions include phenylmagnesium bromide and organozinc compounds . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds include:
1,1,1-Trifluoro-2-iodoethane: Known for its use in cross-coupling reactions.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Undergoes similar substitution reactions.
ETHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PENTANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE stands out due to its unique structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H30F3N3O5S |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 2-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H30F3N3O5S/c1-5-8-9-15(28)25-20(21(22,23)24,19(30)32-7-3)26-17-16(18(29)31-6-2)13-10-11-27(4)12-14(13)33-17/h26H,5-12H2,1-4H3,(H,25,28) |
InChI Key |
JQXNDUQXZAFKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CN(CC2)C)C(=O)OCC |
Origin of Product |
United States |
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